molecular formula C23H27NO2 B4282778 {1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol

{1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol

Cat. No.: B4282778
M. Wt: 349.5 g/mol
InChI Key: RNKKSIVKJCYTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol, also known as JDTic, is a selective kappa-opioid receptor antagonist. It was first synthesized in 2000 by researchers at the University of Michigan. Since then, JDTic has been extensively studied for its potential use in treating addiction, depression, anxiety, and other psychiatric disorders.

Mechanism of Action

{1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol works by selectively blocking the kappa-opioid receptor, which is involved in the regulation of mood, stress, and reward. By blocking this receptor, this compound prevents the activation of downstream signaling pathways that are involved in producing dysphoria and aversion.
Biochemical and Physiological Effects:
This compound has been shown to produce a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. This compound has also been shown to decrease the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH).

Advantages and Limitations for Lab Experiments

The main advantage of {1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol for lab experiments is its selectivity for the kappa-opioid receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other opioid receptors. However, this compound is relatively expensive and requires expertise in organic synthesis to produce.

Future Directions

There are several future directions for research on {1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol. One area of interest is the potential use of this compound in treating depression and anxiety. This compound has been shown to produce antidepressant-like effects in animal models and may have potential as a novel antidepressant. Another area of interest is the potential use of this compound in treating alcohol addiction. This compound has been shown to reduce alcohol consumption in animal models and may have potential as a treatment for alcoholism. Finally, there is interest in developing more selective and potent kappa-opioid receptor antagonists based on the structure of this compound.

Scientific Research Applications

{1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol has been extensively studied for its potential use in treating addiction, depression, anxiety, and other psychiatric disorders. It has been shown to block the effects of kappa-opioid receptor agonists, which are known to produce dysphoria and aversion. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

Properties

IUPAC Name

[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-(2-methylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-17-16-21(17)22(25)24-14-12-20(13-15-24)23(26,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20-21,26H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKKSIVKJCYTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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